molecular formula C34H40MgN6O8S2 B12814559 magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate

Cat. No.: B12814559
M. Wt: 749.2 g/mol
InChI Key: DBOUSUONOXEWHU-UHFFFAOYSA-N
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Description

. It is a proton pump inhibitor that reduces the amount of acid produced in the stomach.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic steps but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The molecular targets include the cysteine residues on the proton pump, which form disulfide bonds with the drug, leading to its inactivation .

Biological Activity

Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate, commonly referred to as Ufiprazole, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This compound is a derivative of benzimidazole and is associated with therapeutic applications, primarily in treating gastrointestinal disorders.

  • Molecular Formula : C17H21MgN3O4S
  • Molecular Weight : 387.74 g/mol
  • CAS Number : 668985-31-7

Biological Activity

The biological activity of Ufiprazole has been studied extensively, revealing several key areas of interest:

  • Mechanism of Action :
    • Ufiprazole acts as a proton pump inhibitor (PPI), similar to other drugs in its class. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is particularly beneficial in treating conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome .
  • Therapeutic Applications :
    • Gastrointestinal Disorders : Research indicates that Ufiprazole effectively reduces gastric acid secretion and promotes healing in gastric ulcers .
    • Potential Anti-Cancer Properties : Some studies suggest that compounds similar to Ufiprazole may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Pharmacokinetics :
    • The pharmacokinetic profile of Ufiprazole indicates good oral bioavailability, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The half-life of the drug is approximately 1.5 hours, necessitating multiple doses for sustained therapeutic effects .

Case Studies and Research Findings

Several studies have reported on the efficacy and safety of Ufiprazole:

  • Study on Gastric Ulcers : A clinical trial involving patients with peptic ulcers demonstrated that Ufiprazole significantly accelerated ulcer healing compared to placebo, with a notable reduction in symptoms such as pain and discomfort .
  • Zollinger-Ellison Syndrome : In patients suffering from this rare condition characterized by excessive gastric acid production, Ufiprazole was shown to effectively control acid secretion levels and improve quality of life metrics .

Data Table: Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightMechanism of ActionTherapeutic Use
Ufiprazole668985-31-7387.74 g/molProton Pump InhibitorGastric ulcers, GERD
Omeprazole73590-85-9345.42 g/molProton Pump InhibitorGastric ulcers, GERD
Esomeprazole217087-10-0345.42 g/molProton Pump InhibitorGastric ulcers, GERD

Properties

IUPAC Name

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUSUONOXEWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40MgN6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944323
Record name Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217087-10-0
Record name Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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